molecular formula C15H10Cl2N2O3 B11398255 N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11398255
M. Wt: 337.2 g/mol
InChI Key: YTZFMURMKJRCBH-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 1,2-benzoxazole with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other benzoxazole derivatives such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H10Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H10Cl2N2O3/c16-9-5-6-13(11(17)7-9)21-8-14(20)18-15-10-3-1-2-4-12(10)22-19-15/h1-7H,8H2,(H,18,19,20)

InChI Key

YTZFMURMKJRCBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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